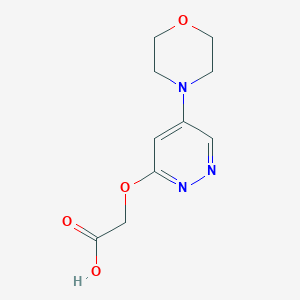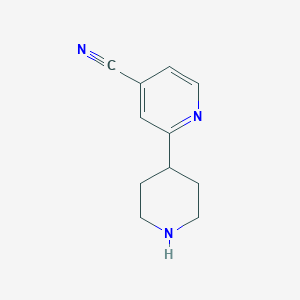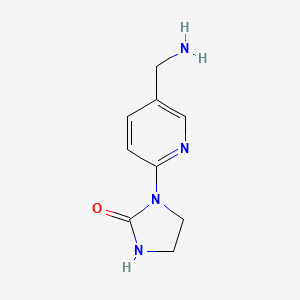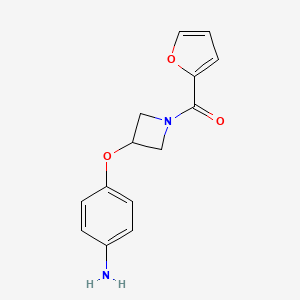
(3-(4-Aminophenoxy)azetidin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenoxy)azetidin-1-yl)(furan-2-yl)methanone, also known as 4-APAF, is an organic compound used in a variety of scientific research applications. It is a heterocyclic compound composed of an azetidine ring and a furan ring connected by a methonone group. It is an important research tool due to its wide range of applications and its ability to be synthesized in the laboratory.
Scientific Research Applications
Synthesis and Chemical Properties
Catalyzed Reactions
Furan-2-yl(phenyl)methanol derivatives, including compounds related to (3-(4-Aminophenoxy)azetidin-1-yl)(furan-2-yl)methanone, can undergo smooth aza-Piancatelli rearrangement in the presence of specific catalysts, forming derivatives such as 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives (Reddy et al., 2012).
Synthesis of Cyclopentenones
The compound can undergo rearrangement with aryl amines in the presence of phosphomolybdic acid, leading to the formation of trans-4,5-disubstituted cyclopentenone derivatives (Reddy et al., 2012).
Biological Activity
Antimicrobial Activity
Derivatives of furan-2-yl-methanone have been studied for their antimicrobial activity against various microorganisms. Although some compounds show weak activity, the research expands the potential for developing new antimicrobial agents (Kırılmış et al., 2009).
Potential in Cancer Treatment
Compounds based on the azetidin-2-one core, which includes the this compound structure, have been identified as antimitotic agents, showing promise in cancer treatment research (Twamley et al., 2020).
Inhibition of Protein Tyrosine Kinase
Novel furan-2-yl(phenyl)methanone derivatives, closely related to the compound , have shown promising in vitro protein tyrosine kinase inhibitory activity, which is significant in the context of various diseases, including cancer (Zheng et al., 2011).
Corrosion Inhibition
The compound has been evaluated for its efficiency in preventing corrosion on mild steel in an acidic medium, indicating its potential application in industrial processes (Singaravelu et al., 2022).
Cytotoxicity Testing
Certain derivatives of this compound have been tested for their in vitro cytotoxicity on various human cancer cell lines, contributing to the development of potential anticancer drugs (Công et al., 2020).
properties
IUPAC Name |
[3-(4-aminophenoxy)azetidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-10-3-5-11(6-4-10)19-12-8-16(9-12)14(17)13-2-1-7-18-13/h1-7,12H,8-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXZGNZEACZIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)OC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


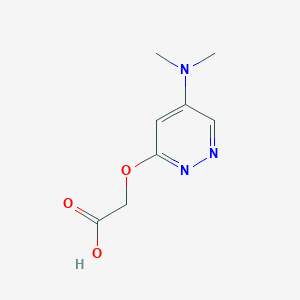
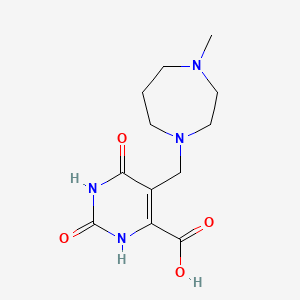


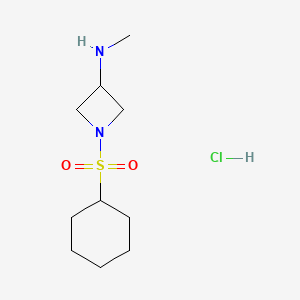
![2-Benzyl-5-(6-(pyridin-3-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473097.png)
![2-Benzyl-5-(6-(pyridin-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473098.png)
![2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473101.png)
![2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473102.png)
